molecular formula C18H22N2O3S B2673794 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 946374-41-0

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2673794
CAS RN: 946374-41-0
M. Wt: 346.45
InChI Key: WGARXBPATFJHFV-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by Johnson et al. and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Antifungal Agents

The compound's derivatives, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as potent antifungal agents against Candida and Aspergillus species. These findings were based on a fungicidal screen that led to the discovery of a series with improved plasmatic stability and broad antifungal activity, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Synthetic Chemistry

In the realm of synthetic chemistry, N-(2-Hydroxyphenyl)acetamide serves as an intermediate for the complete natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to this compound has been carried out using Novozym 435 as a catalyst, exploring various acyl donors and reaction conditions for optimization (Magadum & Yadav, 2018).

Antimycobacterial Agents

A series of novel 2-amino-5-arylthieno[2,3-b]thiophenes, synthesized from the reaction of 5-aryldihydro-3(2H)-thiophenones, showed promising in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB), highlighting the compound's potential as an antimycobacterial agent (Balamurugan et al., 2009).

Material Science

In materials science, the complexation behavior between poly(hydroxyether of bisphenol-A) and tertiary amide polymers, including morpholine derivatives, has been explored. This study sheds light on the molecular interactions and complexation mechanisms between polymers, which could be relevant for developing new materials with specific properties (Dai et al., 1996).

Neuropharmacology

In neuropharmacology, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This highlights the compound's potential application in developing new treatments for neurological conditions (Wu et al., 2003).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(13-23-16-4-2-1-3-5-16)19-12-17(15-6-11-24-14-15)20-7-9-22-10-8-20/h1-6,11,14,17H,7-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGARXBPATFJHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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